2-Phenylpropan-1-amine hydrochloride 2-Phenylpropan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 52991-03-4
VCID: VC8455901
InChI: InChI=1S/C9H13N.ClH/c1-8(7-10)9-5-3-2-4-6-9;/h2-6,8H,7,10H2,1H3;1H
SMILES: CC(CN)C1=CC=CC=C1.Cl
Molecular Formula: C9H14ClN
Molecular Weight: 171.67 g/mol

2-Phenylpropan-1-amine hydrochloride

CAS No.: 52991-03-4

Cat. No.: VC8455901

Molecular Formula: C9H14ClN

Molecular Weight: 171.67 g/mol

* For research use only. Not for human or veterinary use.

2-Phenylpropan-1-amine hydrochloride - 52991-03-4

Specification

CAS No. 52991-03-4
Molecular Formula C9H14ClN
Molecular Weight 171.67 g/mol
IUPAC Name 2-phenylpropan-1-amine;hydrochloride
Standard InChI InChI=1S/C9H13N.ClH/c1-8(7-10)9-5-3-2-4-6-9;/h2-6,8H,7,10H2,1H3;1H
Standard InChI Key HBVYOCJBEXSCQE-UHFFFAOYSA-N
SMILES CC(CN)C1=CC=CC=C1.Cl
Canonical SMILES CC(CN)C1=CC=CC=C1.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-Phenylpropan-1-amine hydrochloride features a propane chain where the amine group (-NH2_2) is positioned at the terminal carbon (C1), and a phenyl ring is attached to the adjacent carbon (C2). The hydrochloride salt form enhances stability and solubility in polar solvents. The compound’s stereochemistry is significant, with the (R)-enantiomer demonstrating distinct biological activity compared to its (S)-counterpart .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC9H14ClN\text{C}_9\text{H}_{14}\text{ClN}
Molecular Weight171.67 g/mol
Melting Point143–145°C
Boiling Point (Free Base)210.0°C at 760 mmHg
Density (Free Base)0.9 ± 0.1 g/cm³
Flash Point (Free Base)79.4°C
Vapour Pressure (Free Base)0.2 ± 0.4 mmHg at 25°C
SolubilityHygroscopic; soluble in ethanol

The free base form ((R)-2-Phenylpropan-1-amine) exhibits a density of 0.9g/cm30.9 \, \text{g/cm}^3 and a boiling point of 210.0C210.0^\circ\text{C}, while the hydrochloride salt’s melting point (143–145°C) indicates higher crystalline stability .

Synthesis and Industrial Production

Catalytic Hydrogenation Method

The most documented synthesis involves hydrogenating 2-phenylpropionitrile under acidic conditions. As detailed in , this four-step process achieves a 76.2% yield:

  • Reaction Setup: 2-Phenylpropionitrile (636 g, 4.85 mol) is combined with 5% palladium on carbon (453 g), ethanol (6.36 L), and concentrated HCl (613 g, 5.6 mol).

  • Hydrogenation: Conducted at 50–64°C under 75–78 psi hydrogen pressure for 3 hours.

  • Workup: Filtration and concentration under reduced pressure yield a crude product.

  • Crystallization: Methyl tert-butyl ether (MTBE) induces precipitation, yielding 634.4 g of white powder .

Table 2: Comparative Synthesis Metrics

MethodYieldTemperatureCatalyst
Catalytic Hydrogenation76.2%50–64°CPd/C, HCl
Patent CN105085278AN/A80–220°COrganic bases

Pharmacological and Biochemical Applications

Trace Amine-Associated Receptor (TAAR) Modulation

(R)-2-Phenylpropan-1-amine, the free base, exhibits affinity for human TAAR1, a receptor implicated in neuromodulation and psychiatric disorders. A 2008 study demonstrated its role in structure-activity correlations among β-phenethylamines, with substituents on the phenyl ring and amine group critically influencing receptor binding . The hydrochloride salt’s enhanced solubility likely improves bioavailability in vitro.

Enantiomeric Specificity

The (R)-enantiomer shows higher receptor selectivity compared to the (S)-form, underscoring the importance of chiral resolution in pharmaceutical applications. This enantiopure form is synthesized via asymmetric hydrogenation or enzymatic resolution, though commercial samples often remain racemic .

ParameterSpecification
PPEGloves, goggles, respirators
StorageHygroscopic; store in dry conditions
RIDADRUN 2735 (Corrosive substances)
First AidFlush eyes/skin with water; seek medical help

Environmental Impact

With a WGK Germany rating of 3, the compound is deemed highly hazardous to aquatic life. Disposal must adhere to hazardous waste regulations .

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